molecular formula C12H15BrO2 B8221004 Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

Cat. No.: B8221004
M. Wt: 271.15 g/mol
InChI Key: KZIQXLCAEUTYPY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate (CAS 147247-29-8) is a valuable chemical intermediate in organic and pharmaceutical research. This compound, with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol, features a benzyl bromide functional group that makes it a versatile building block for further chemical transformations . The bromomethyl group is a key reactive site, typically facilitating reactions such as nucleophilic substitutions and metal-catalyzed cross-couplings. These reactions are fundamental for constructing more complex molecular architectures, including novel ligands for catalysis and active pharmaceutical ingredients (APIs) . As a research chemical, it is particularly useful for exploring new synthetic methodologies and for the development of pharmaceutical candidates. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is supplied with a recommended storage condition of 2-8°C under an inert atmosphere . For comprehensive safety information, including GHS hazard statements (H302-H314), please consult the relevant Safety Data Sheet .

Properties

IUPAC Name

methyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIQXLCAEUTYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)CBr)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate typically involves the bromination of methyl 2-(4-methylphenyl)-2-methylpropanoate. The reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Scientific Research Applications of Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

This compound is a chemical compound with diverse applications in scientific research, primarily due to its reactive bromomethyl group and ester functionality. Its applications span across organic synthesis, medicinal chemistry, material science, and biological studies. The bromomethyl group's high reactivity allows it to undergo substitution reactions, while the ester group can participate in hydrolysis or reduction reactions, making it a versatile intermediate in the synthesis of complex molecules.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Suzuki–Miyaura (SM) cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction, can be used in the synthesis of complex molecules . The mild reaction conditions, functional group tolerance, stable and environmentally benign nature of organoboron reagents, and rapid transmetalation with palladium(II) complexes contribute to the practical up-scaling of the reaction, making SM coupling a "gold standard" for biaryl construction in medicinal chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is a potential precursor for developing pharmaceutical compounds. Related compounds, such as 2-(4-Bromophenyl)-2-methylpropanoic acid, are used in drug development because of their potential biological activity and can be modified to create derivatives with enhanced therapeutic properties. For instance, 2-(4-Bromomethyl-phenyl)-2-methyl-propionic acid ethyl ester has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Moreover, pure 2-(4-bromophenyl)-2-methylpropanoic acid is a useful intermediate in the process of making pure fexofenadine .

Material Science

The compound is utilized in material science for preparing polymers and advanced materials. Though specific case studies are not detailed in the search results, the general application of compounds with similar structures in polymer synthesis suggests that this compound can be functionalized and incorporated into polymeric structures to impart specific properties.

Biological Studies

This compound is investigated for its biological activity and potential as a bioactive compound. Related compounds have been studied for their interactions with biological systems, including their potential as enzyme inhibitors or receptor ligands.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, while the ester group can participate in hydrolysis or reduction reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Methyl 2-(4-Bromophenyl)-2-methylpropanoate

  • CAS RN : 154825-97-5
  • Molecular Formula : C11H13BrO2
  • Molecular Weight : 257.12 g/mol
  • Key Differences: The bromine atom is directly attached to the phenyl ring (C4 position) instead of a bromomethyl (-CH2Br) group. Reduced reactivity in substitution reactions compared to the bromomethyl derivative due to the stronger C-Br bond in aryl bromides.

Methyl 2-(4-(4-Bromobutanoyl)phenyl)-2-methylpropanoate (11.4)

  • Molecular Formula : C15H19BrO3
  • Molecular Weight : 343.22 g/mol
  • Key Differences: Features a bromine atom on a butanoyl chain (C4 position) rather than a bromomethyl group. The ketone group in the butanoyl chain allows for nucleophilic additions (e.g., Grignard reactions). Synthesized via HBr treatment of a hydroxybutynyl precursor, yielding a mixture with methyl 2-(4-(4-methoxybutanoyl)phenyl)-2-methylpropanoate (20:80 ratio) .

Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate

  • CAS RN : 154477-54-0
  • Molecular Formula : C15H19ClO3
  • Molecular Weight : 282.76 g/mol
  • Key Differences: Chlorine replaces bromine on the butanoyl chain, reducing leaving group ability and reactivity in substitution reactions. Physical Properties: Boiling point = 396.5°C, density = 1.122 g/cm³, flash point = 149.6°C . Applications: Key intermediate in fexofenadine synthesis, highlighting the importance of halogen choice in drug development .

Methyl 2-[4-(4-Bromo-1-butyn-1-yl)phenyl]-2-methylpropanoate

  • Molecular Formula : C15H17BrO2
  • Molecular Weight : 333.20 g/mol
  • Key Differences: Contains a brominated alkyne (1-butynyl) group, enabling click chemistry or Sonogashira couplings. The triple bond introduces rigidity and planar geometry, affecting crystallinity and solubility. Applications: Useful in materials science and targeted drug delivery systems .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid

  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 285.14 g/mol
  • Key Differences :
    • Bromine is meta-substituted on the phenyl ring, and an ethyl group adds steric bulk.
    • Carboxylic acid group increases acidity (pKa ~4-5) compared to ester derivatives.
    • Applications: Pharmaceutical intermediate with improved solubility for salt formation .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position Key Functional Groups Applications
Target Compound C12H13BrO2 257.12 Para-bromomethyl Ester, Bromomethyl Pharmaceutical intermediates
Methyl 2-(4-bromophenyl)-2-methylpropanoate C11H13BrO2 257.12 Para-bromo Ester, Aryl bromide Organic synthesis
Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate C15H19BrO3 343.22 Butanoyl bromide Ester, Ketone API synthesis
Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate C15H19ClO3 282.76 Butanoyl chloride Ester, Ketone Fexofenadine intermediate
Methyl 2-[4-(4-bromo-1-butyn-1-yl)phenyl]-2-methylpropanoate C15H17BrO2 333.20 Butynyl bromide Ester, Alkyne Materials science, Drug delivery

Biological Activity

Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications in various fields.

Chemical Structure and Properties

This compound features a bromomethyl group, which enhances its reactivity and lipophilicity. The chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H13_{13}BrO2_2
  • Molecular Weight : 271.14 g/mol

The presence of the bromomethyl group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles and electrophiles. The bromomethyl group is known to participate in substitution reactions, while the ester functionality can undergo hydrolysis or reduction. These reactions can lead to the formation of bioactive metabolites that interact with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : The compound serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that derivatives of this compound demonstrate significant anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
  • Analgesic Effects : Related compounds have been evaluated for their analgesic properties, indicating that modifications to the bromomethyl group can enhance pain relief efficacy.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A study synthesized several derivatives of this compound to evaluate their anti-inflammatory and analgesic activities. The results indicated that specific modifications to the bromomethyl group significantly enhanced the compounds' potency against COX enzymes.
  • In Vitro Studies :
    In vitro studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) against pathogenic bacteria, highlighting their potential as antimicrobial agents. For instance, one derivative showed an MIC of 32 µg/mL against Staphylococcus aureus, suggesting effective antibacterial properties.
  • Mechanistic Insights :
    Research has provided insights into the mechanism by which these compounds exert their biological effects. For example, studies indicated that the lipophilicity imparted by the bromomethyl group facilitates membrane penetration, allowing for effective interaction with cellular targets involved in inflammatory pathways.

Data Tables

Property Value
Molecular FormulaC12_{12}H13_{13}BrO2_2
Molecular Weight271.14 g/mol
Anti-inflammatory ActivitySignificant inhibition of COX
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate, and how is the product characterized?

  • Synthesis : A common route involves refluxing methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate with methanol, sulfuric acid, and trimethyl orthoformate, followed by neutralization with methanolic NaOMe and phase separation . Alternative methods include Pd-catalyzed coupling reactions (e.g., Sonogashira) for introducing functional groups .
  • Characterization : Key techniques include:

  • 1H/13C-NMR for structural confirmation (e.g., δ 7.36–7.32 ppm for aromatic protons, δ 176.1 ppm for ester carbonyl) .
  • ESI-MS for molecular weight validation (observed m/z 373.2/375.2 [M+H]+) .
  • Chromatography (e.g., silica gel column) for purity assessment .

Q. How can researchers confirm the purity of this compound after synthesis?

  • Analytical Methods :

  • HPLC/GC-MS to detect trace impurities or unreacted intermediates .
  • TLC monitoring during synthesis to track reaction progress .
  • 1H-NMR integration ratios to quantify residual solvents or by-products .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways during synthesis (e.g., formation of methoxy vs. bromo derivatives)?

  • Critical Factors :

  • Acid concentration : Higher HBr concentrations favor bromination over methoxylation (e.g., 48% HBr yields 80% brominated product vs. 20% methoxylated by-product) .
  • Temperature control : Exothermic additions (e.g., aqueous HBr) require cooling (<25°C) to suppress side reactions .
  • Catalyst selection : Pd(PPh₃)₂Cl₂ and CuI optimize cross-coupling efficiency in alkyne functionalization .

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures?

  • Purification Techniques :

  • Silica gel chromatography with hexane-ethyl acetate (95:5) to resolve methoxy/bromo by-products .
  • Acid-base washes (e.g., NaHCO₃) to remove residual catalysts or unreacted reagents .
  • Charcoal treatment to decolorize crude products .

Q. How can mechanistic studies elucidate the reactivity of the bromomethyl group in downstream applications?

  • Experimental Approaches :

  • Kinetic studies under varying nucleophilic conditions (e.g., SN2 reactions with amines or thiols) to assess leaving-group efficiency .
  • DFT calculations to model transition states and predict regioselectivity in cross-coupling reactions .
  • Isotopic labeling (e.g., deuterated solvents) to track hydrogen transfer in catalytic cycles .

Q. What analytical discrepancies might arise during structural characterization, and how are they resolved?

  • Common Issues :

  • Solvent-induced shifts in NMR: Compare spectra in consistent solvents (e.g., d6-DMSO) .
  • Overlapping peaks : Use 2D NMR (e.g., HSQC, COSY) to resolve complex splitting patterns .
  • Mass spectral fragmentation : Cross-validate with high-resolution MS (HRMS) for accurate m/z assignment .

Methodological Recommendations

  • Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, stoichiometry) and identify yield-maximizing conditions .
  • By-Product Analysis : Employ LC-MS/MS to characterize minor impurities (e.g., methoxylated derivatives) and adjust reaction conditions accordingly .
  • Safety Protocols : Handle brominated intermediates in fume hoods with PPE (gloves, goggles) due to potential lachrymatory effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate
Reactant of Route 2
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Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate

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